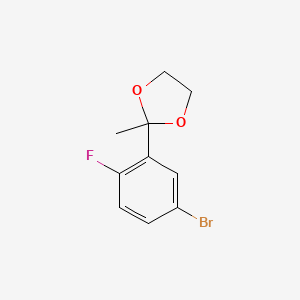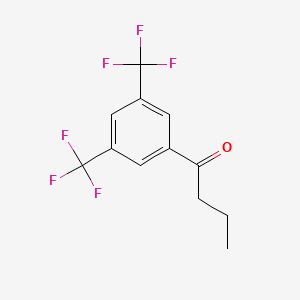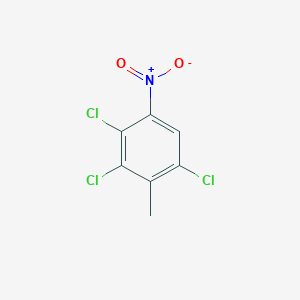
2-(2-Bromo-4-methylphenyl)-1,3-dioxolane
Vue d'ensemble
Description
“2-Bromo-4-methylphenyl isothiocyanate” is a laboratory chemical . It’s a brominated derivative of acetamide, an organic compound that is widely used in organic synthesis .
Synthesis Analysis
The synthesis of 2-bromo-4-methylphenol involves the paracresol continuous bromination method . This method involves accurately measuring the reaction materials bromine and paracresol, mixing them evenly, and adding them to a reactor . The mixture is maintained in the reactor for a proper period of time to reach full reaction .
Chemical Reactions Analysis
“2-Bromo-4’-methylpropiophenone” is a precursor for the synthesis of various organic compounds . It possesses a bromine atom at position 2 and a methyl group (CH3) at the 4’-position on the aromatic ring .
Applications De Recherche Scientifique
Synthesis and Material Properties
The compound 2-(2-Bromo-4-methylphenyl)-1,3-dioxolane has been explored in various studies focusing on synthesis and material properties. Alemayehu Mekonnen and colleagues detailed the synthesis procedures for compounds like 1-bromo-3-butyn-2-one and 1,3-dibromo-3-buten-2-one from related dioxolanes, demonstrating the utility of these compounds in synthetic chemistry (Mekonnen et al., 2009). R. Petroski highlighted the efficient preparation of 2-methyl-1,3-dioxolane-2-ethanol and related bromoethyl compounds, emphasizing their importance as methyl vinyl ketone equivalents, showcasing their potential in various chemical synthesis pathways (Petroski, 2002).
Fluorescence and Photonic Applications
The research conducted by Christoph S. Fischer and colleagues delved into the use of polyfluorene building blocks to create enhanced brightness, emission-tuned nanoparticles. They highlighted the importance of the heterodifunctional nature of polyfluorenes for achieving bright and enduring fluorescence, paving the way for potential applications in advanced photonic and display technologies (Fischer et al., 2013).
Polymer and Material Science
Several studies have explored the role of dioxolane derivatives in polymer and material science. For instance, B. Kumar and Y. S. Negi synthesized various organic compounds like 5-methyl-2-isopropyl-1,3-dioxolan-4-one, characterizing them and evaluating their potential as polymers with high water absorption capacity, which could be utilized as viscosifiers (Kumar & Negi, 2015). V. Delplace and colleagues successfully used 2-methylene-4-phenyl-1,3-dioxolane as a controlling comonomer in polymerization, resulting in well-defined, degradable copolymers, indicating the versatility of dioxolane derivatives in creating tunable and degradable materials (Delplace et al., 2015).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-(2-bromo-4-methylphenyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7-2-3-8(9(11)6-7)10-12-4-5-13-10/h2-3,6,10H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFJAKZXARLDIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2OCCO2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-4-methylphenyl)-1,3-dioxolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Methylsulfanylpyrido[4,3-d]pyrimidine](/img/structure/B6358588.png)
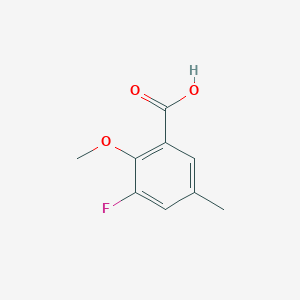
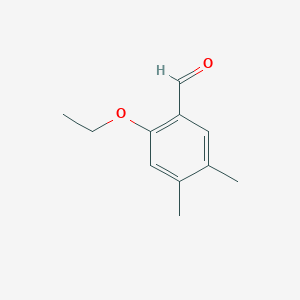
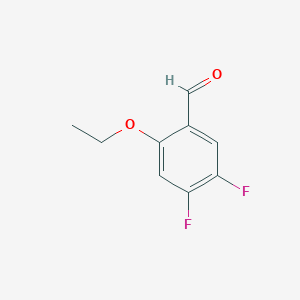
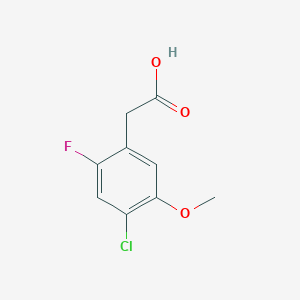
![1-[3-(2-Methylpropyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6358623.png)


